L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide
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Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C26H36N8O5 and an average mass of 540.615 Da . This compound is known for its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Simplified amine derivatives.
Substitution: Halogenated or alkylated peptide derivatives.
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90236-23-0 |
---|---|
Molecular Formula |
C26H36N8O5 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)24(38)34-20(7-4-12-31-26(29)30)25(39)32-15-22(36)33-21(23(28)37)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1 |
InChI Key |
XQWGABVTTOBTIY-ACRUOGEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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